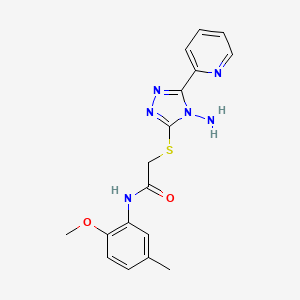
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxy-5-methylphenyl) acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxy-5-methylphenyl) acetamide: is a complex organic compound that features a triazole ring, a pyridine ring, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxy-5-methylphenyl) acetamide typically involves multi-step organic reactions. The process often starts with the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles. The pyridine ring is then introduced via nucleophilic substitution reactions. The final step involves the acylation of the amine group with 2-methoxy-5-methylphenyl acetic acid under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.
Biology
In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for investigating cellular processes and pathways.
Medicine
Medicinally, the compound is explored for its potential therapeutic properties. Its structure suggests it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It can be used in the synthesis of polymers, dyes, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxy-5-methylphenyl) acetamide involves its interaction with specific molecular targets. The compound can bind to active sites of enzymes or receptors, inhibiting their activity. This binding is often facilitated by hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways involved may include inhibition of signal transduction or interference with metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3,5-di-2-pyridyl-4H-1,2,4-triazole: Shares the triazole and pyridine rings but lacks the acetamide group.
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine: Similar in having a pyridine ring but differs in the overall structure and functional groups.
Uniqueness
What sets 2-(4-amino-5-(2-pyridyl)(1,2,4-triazol-3-ylthio))-N-(2-methoxy-5-methylphenyl) acetamide apart is its combination of functional groups, which confer unique reactivity and binding properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.
Propiedades
Fórmula molecular |
C17H18N6O2S |
|---|---|
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
2-[(4-amino-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C17H18N6O2S/c1-11-6-7-14(25-2)13(9-11)20-15(24)10-26-17-22-21-16(23(17)18)12-5-3-4-8-19-12/h3-9H,10,18H2,1-2H3,(H,20,24) |
Clave InChI |
LBAPYIQITBOYKE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}acetohydrazide](/img/structure/B12019946.png)


![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B12019960.png)
![(5E)-2-(4-chlorophenyl)-5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019974.png)
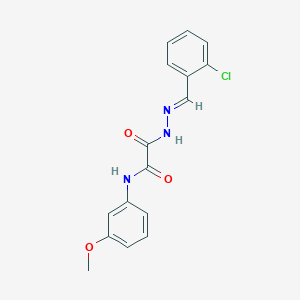
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12019991.png)
![N,N-diethyl-2-{[3-(4-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12019998.png)
![ethyl 2-{2-(4-butoxyphenyl)-3-[(3-fluoro-4-methylphenyl)carbonyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12020001.png)
![1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}ethanone](/img/structure/B12020002.png)
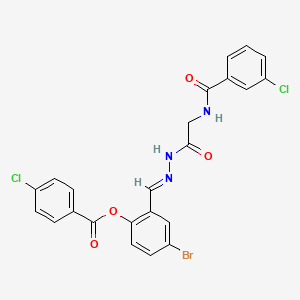
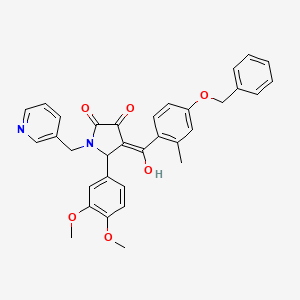
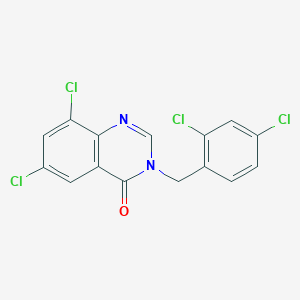
![2-[(4-Methoxybenzyl)sulfanyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B12020016.png)
